molecular formula C12H21NO3 B2559958 tert-butyl (3R,5S)-3,5-diméthyl-4-oxopipéridine-1-carboxylate CAS No. 1221821-84-6

tert-butyl (3R,5S)-3,5-diméthyl-4-oxopipéridine-1-carboxylate

Numéro de catalogue: B2559958
Numéro CAS: 1221821-84-6
Poids moléculaire: 227.304
Clé InChI: WTHLCGOZBTXTTE-DTORHVGOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of similar compounds, like (3R,5S)-6-chloro-3,5-dihydroxyhexanoate (CDHH), has been achieved on an industrial scale using a stereoselective short chain carbonyl reductase (SCR) that was cloned and expressed in Escherichia coli . The fermentation of recombinant E. coli harboring SCR was carried out in large fermenters, and the recombinant SCR was successfully applied for efficient production of (3R,5S)-CDHH . The scale-up synthesis of (3R,5S)-CDHH was performed in a 5000 L bioreactor with 400 g/L of (S)-CHOH at 30°C, resulting in a space-time yield of 13.7 mM/h/g DCW .


Chemical Reactions Analysis

The biotechnological production of (3R,5S)-CDHH is catalyzed from tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) by a carbonyl reductase . This synthetic pathway is becoming a primary route for (3R,5S)-CDHH production due to its high enantioselectivity, mild reaction conditions, low cost, process safety, and environmental friendliness .

Applications De Recherche Scientifique

Synthèse asymétrique

Ce composé est utilisé dans la synthèse asymétrique du tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate . Ce processus implique un biocatalyseur autosuffisant basé sur la stratégie de co-immobilisation de la réductase carbonyle et du NADP+ . Le biocatalyseur a permis la régénération in situ du cofacteur et a montré une haute énantiosélectivité et un rendement élevé .

Biosynthèse d'un intermédiaire de la rosuvastatine

Le composé est un intermédiaire chiral clé pour synthétiser la chaîne latérale du médicament hypolipidémiant rosuvastatine . Les réductases carbonylées ont montré une excellente activité pour la biosynthèse du (3R,5S)-CDHH .

Développement de biocatalyseurs

Le composé est utilisé dans le développement d'un biocatalyseur autosuffisant pour la biosynthèse asymétrique d'un intermédiaire de la rosuvastatine . Ce biocatalyseur a permis la régénération in situ du cofacteur et a montré un recouvrement de l'activité de 77,93% et une activité spécifique de 70,45 U/g .

Biotransformation par Lactobacillus Kefir

Un processus de biotransformation cellulaire entière efficace utilisant Lactobacillus kefir a été développé pour la synthèse asymétrique du tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate, un bloc de construction chiral pour l'inhibiteur de la HMG-CoA réductase .

Bioconversion par Saccharomyces Cerevisiae CGMCC No. 2233

Le tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate a été synthétisé en utilisant une réduction asymétrique du tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate avec des Saccharomyces cerevisiae CGMCC No. 2233 immobilisés en cœur liquide.

Synthèses stéréosélectives

Le tert-butyl 3-allyl-4-oxopipéridine-1-carboxylate et ses dérivés substitués en position 3 et dans le fragment allylique ont réagi avec le L-selectride dans du tétrahydrofurane anhydre pour donner les tert-butyl (3R,4S)-3-allyl-4-hydroxypipéridine-1-carboxylates (isomères cis) avec un rendement quantitatif .

Bloc de construction pharmaceutique

La 1-Boc-4-pipéridone, un bloc de construction pharmaceutique, peut être utilisée dans la synthèse de la (3E,5E)-3,5-bis(2,5-diméthoxybenzylidène)-1-t-butoxycarbonylpipéridine-4-one (RL197) . Elle peut également être utilisée dans la synthèse des spirorifamycines contenant une structure cyclique pipéridine .

Synthèse synergique

Le tert-butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (diméthyl)silyl]oxy}-1H-indole-1-carboxylate a été synthétisé avec un bon rendement et une bonne sélectivité à partir du 4-bromo-1H-indole disponible dans le commerce et en utilisant des réactifs simples . Le composé titre est un précurseur potentiel de produits naturels biologiquement actifs comme l'Indiacen A et l'Indiacen B .

Mécanisme D'action

Target of Action

Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate, also known as cis-Tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate, is a key chiral intermediate used in the synthesis of the side chain of the lipid-lowering drug rosuvastatin . The primary target of this compound is the enzyme carbonyl reductase .

Mode of Action

The compound interacts with its target, carbonyl reductase, exhibiting excellent activity for the biosynthesis of (3R,5S)-CDHH . This interaction is facilitated by the presence of a cofactor NADH/NADPH .

Biochemical Pathways

The compound plays a significant role in the biosynthesis pathway of rosuvastatin, a lipid-lowering drug . Rosuvastatin is one of the statin drugs that competitively bind to hydroxyl methylglutaryl coenzyme A (HMG-CoA) reductase and inhibit the synthesis of mevalonate . This results in a reduction of low-density lipoprotein cholesterol in plasma, thereby reducing the risk of atherosclerosis and the incidence of coronary heart diseases .

Pharmacokinetics

The compound’s interaction with carbonyl reductase and the requirement of cofactor nadh/nadph suggest that it may have specific adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate is the production of (3R,5S)-CDHH, a key chiral intermediate for the synthesis of the side chain of rosuvastatin . This contributes to the overall effect of rosuvastatin in lowering the level of low-density lipoprotein cholesterol in plasma .

Action Environment

The action of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate is influenced by the presence of a cofactor NADH/NADPH . The compound’s activity recovery and specific activity were found to be 77.93% and 70.45 U/g, respectively, when a self-sufficient biocatalyst based on carbonyl reductase and NADP+ co-immobilization strategy was developed . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of certain cofactors and the use of specific biocatalysts .

Orientations Futures

The future directions in the synthesis of similar compounds like (3R,5S)-CDHH involve improving the efficiency and scalability of the production process. For instance, the use of a self-sufficient biocatalyst for the asymmetric biosynthesis of rosuvastatin intermediate has been demonstrated . This approach, which involves the co-immobilization of carbonyl reductase and NADP on a resin carrier, allows for in situ cofactor regeneration and has been shown to achieve high enantioselectivity and yield .

Analyse Biochimique

Biochemical Properties

Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate interacts with several enzymes and biomolecules. Carbonyl reductases have shown excellent activity for the biosynthesis of this compound . The compound’s interaction with these enzymes is crucial for its role in biochemical reactions .

Cellular Effects

The cellular effects of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate are primarily related to its role in the synthesis of rosuvastatin, a drug that can effectively lower the level of low-density lipoprotein cholesterol in plasma . This compound’s influence on cell function is thus indirectly linked to its impact on cellular metabolism and gene expression related to cholesterol synthesis .

Molecular Mechanism

The molecular mechanism of action of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate involves its conversion into the side chain of rosuvastatin. This process is facilitated by carbonyl reductases, which show excellent activity for the biosynthesis of this compound . The compound’s effects at the molecular level include binding interactions with these enzymes, leading to changes in gene expression related to cholesterol synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate have been observed over time. The compound has shown stability and has been used in multiple cycles of reactions without degradation . Long-term effects on cellular function have been observed in in vitro studies related to cholesterol synthesis .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate in animal models are limited, the compound’s role in the synthesis of rosuvastatin suggests that its effects would vary with dosage. High doses could potentially lead to an increased production of rosuvastatin, which could have toxic or adverse effects .

Metabolic Pathways

Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate is involved in the metabolic pathway leading to the synthesis of rosuvastatin. It interacts with enzymes such as carbonyl reductases, which facilitate its conversion into the side chain of rosuvastatin . This interaction could affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate is likely related to its role in the synthesis of rosuvastatin. It may be directed to specific compartments or organelles where the synthesis of rosuvastatin occurs .

Propriétés

IUPAC Name

tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8-6-13(7-9(2)10(8)14)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHLCGOZBTXTTE-DTORHVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(C1=O)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](C1=O)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.